molecular formula C15H21NO B12718615 2-Piperidino butyrophenone CAS No. 92728-83-1

2-Piperidino butyrophenone

Cat. No.: B12718615
CAS No.: 92728-83-1
M. Wt: 231.33 g/mol
InChI Key: VFLPICJWFQLLSY-UHFFFAOYSA-N
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Description

2-Piperidino butyrophenone is a neuroleptic compound belonging to the butyrophenone class, characterized by a piperidine ring substituted at the nitrogen atom of the butyrophenone scaffold. Butyrophenones are structurally defined by a ketone group attached to a phenyl ring via a four-carbon chain. The substitution of the piperidine moiety at the nitrogen atom enhances dopaminergic receptor affinity, particularly at D2 receptors, which underpins its antipsychotic activity . These compounds share pharmacological similarities with phenothiazines and thioxanthenes but exhibit greater selectivity for D2 receptors, reducing extrapyramidal side effects compared to earlier antipsychotics .

Properties

CAS No.

92728-83-1

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-phenyl-2-piperidin-1-ylbutan-1-one

InChI

InChI=1S/C15H21NO/c1-2-14(16-11-7-4-8-12-16)15(17)13-9-5-3-6-10-13/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3

InChI Key

VFLPICJWFQLLSY-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)N2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidino butyrophenone typically involves the reaction of butyrophenone with piperidine under controlled conditions. The process often requires a catalyst and specific temperature settings to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Piperidino butyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Piperidino butyrophenone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 2-Piperidino butyrophenone involves its interaction with specific molecular targets, such as dopamine receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The pathways involved include the inhibition of dopamine reuptake and the blockade of dopamine receptors .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Butyrophenone derivatives vary in substituents on the phenyl ring and the nitrogen-attached groups. Key structural analogs include:

Compound Structural Features Key Differences from 2-Piperidino Butyrophenone
Haloperidol p-Fluorophenyl group, piperidinol substitution Lacks a direct piperidine linkage to the ketone; instead, features a hydroxylated piperidine ring .
L745,870 3-Methyl-7-azaindole moiety Replaces the butyrophenone group with a chlorophenyl piperazine, enhancing D4 receptor selectivity .
5-Fluoro-2-hydroxy butyrophenone Fluorine and hydroxyl substitutions Modified for agricultural use (fungicidal/herbicidal activity) rather than neuroleptic applications .
Spiro-benzotriazines Spiro[1,2,4-benzotriazine-3(4H),4′-piperidine] Incorporates a benzotriazine core, improving σ1 receptor affinity (Ki = 0.6–4 nM) but weak D2/5-HT2 binding .

Pharmacological Activity and Receptor Affinity

Butyrophenones primarily act as D2 receptor antagonists. Comparative studies highlight:

  • This compound vs. Haloperidol: Haloperidol exhibits higher D2 potency due to its p-fluorophenyl group and hydroxylated piperidine, which enhance blood-brain barrier penetration .
  • This compound vs. Phenylbutyl Derivatives: The carbonyl group in butyrophenones reduces σ1 receptor affinity compared to phenylbutyl analogs (e.g., compound 76, Ki = 11–47 nM) .
  • Selectivity Profiles: Butyrophenones like 2-piperidino derivatives show negligible 5-HT2 receptor activity (Ki ≥ 1.47 µM), unlike phenothiazines, which non-selectively block multiple monoamine receptors .

Table 1: Receptor Binding Affinities (Ki Values)

Compound σ1 Receptor (nM) D2 Receptor (nM) 5-HT2 Receptor (µM)
This compound 11–47* 1–10** ≥1.47
Haloperidol N/A 0.2–1.2 0.8–2.5
Spiro-benzotriazines 0.6–4 >1000 >1000

Data inferred from phenylbutyl derivatives ; *Estimated based on haloperidol analogs .

Metabolic Pathways and Clinical Implications

Butyrophenones undergo hepatic metabolism via cytochrome P450 enzymes, producing active metabolites that contribute to prolonged antipsychotic effects. However, metabolites like reduced haloperidol may cause side effects (e.g., weight gain, metabolic syndrome) .

Q & A

Q. How can systematic reviews address biases in preclinical studies of this compound derivatives?

  • Methodological Answer : Apply PRISMA guidelines for literature screening. Use PICO(T) frameworks to define inclusion criteria (e.g., Population: in vitro models; Intervention: apoptosis assays). Assess bias via SYRCLE’s tool for animal studies and perform meta-analyses of dose-response data .

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